Thiourea, N-(2,2-difluoro-1,3-benzodioxol-5-yl)-
Overview
Description
- Thiourea, N-(2,2-difluoro-1,3-benzodioxol-5-yl)- is a chemical compound with the molecular formula C11H8F2O4. It belongs to the class of heterocyclic organic compounds.
- The compound features a cyclopropane ring fused to a benzodioxole ring, with two fluorine atoms attached to the benzodioxole moiety .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of this compound are not readily available in the literature. Further research would be needed to uncover any existing methods.
- Industrial production methods are also scarce, indicating that this compound may not be widely produced on an industrial scale.
Chemical Reactions Analysis
- Without detailed information, we can only speculate on potential reactions. common reactions for similar compounds include oxidation, reduction, and substitution.
- Reagents and conditions would depend on the specific reaction. Major products formed would vary accordingly.
Scientific Research Applications
- Research applications of this compound are not well-documented. its unique structure suggests potential use in medicinal chemistry, materials science, or as a building block for novel molecules.
- Further investigation is necessary to uncover specific applications.
Mechanism of Action
- Unfortunately, the mechanism by which this compound exerts its effects remains unknown. Molecular targets and pathways require further exploration.
Comparison with Similar Compounds
- Similar compounds are scarce, but one related compound is 2,2-difluoro-1,3-benzodioxole (CAS Number: 1583-59-1). It shares the same benzodioxole ring but lacks the cyclopropane moiety .
- Highlighting the uniqueness of the compound, especially considering its cyclopropane functionality, would require additional research.
Biological Activity
Thiourea derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, Thiourea, N-(2,2-difluoro-1,3-benzodioxol-5-yl)- stands out for its potential applications in antimicrobial and anticancer therapies. This article provides a detailed overview of the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and specific case studies highlighting its efficacy.
Chemical Structure and Properties
Thiourea, N-(2,2-difluoro-1,3-benzodioxol-5-yl)- has the molecular formula . It features a thiourea moiety attached to a benzodioxole structure with two fluorine atoms, which enhances its chemical reactivity and biological properties. The general structure can be represented as follows:
where and are distinct substituents that influence the compound's activity.
Antimicrobial Properties
Numerous studies have demonstrated that thiourea derivatives exhibit antimicrobial activity against various bacterial and fungal strains. For instance:
- Minimum Inhibitory Concentration (MIC) values for related thioureas have been reported as low as 1.56 μg/mL against Staphylococcus aureus and Enterococcus faecium .
- The compound's structural modifications significantly impact its activity; for example, the introduction of halogen atoms often enhances lipophilicity and bioavailability .
Anticancer Activity
Thiourea derivatives have also shown promise in cancer research:
- In vitro studies indicate that some derivatives demonstrate non-toxic profiles at concentrations up to 10 μM against various human cancer cell lines .
- The mechanism of action often involves apoptosis induction and cell cycle arrest, highlighting their potential as therapeutic agents in oncology .
Structure-Activity Relationship (SAR)
The SAR of thiourea derivatives indicates that variations in the thiourea structure can lead to significant changes in biological activity. For example:
Compound | Structure Type | Unique Features |
---|---|---|
N-(1,3-benzodioxol-5-yl)thiourea | Thiourea derivative | Strong antimicrobial properties |
4-(methylsulfamoyl)phenyl-thiourea | Sulfamoyl-substituted thiourea | Enzyme inhibition |
5-fluoro-N-(benzodioxol)thiourea | Fluorinated thiourea | Increased lipophilicity enhances bioavailability |
N,N-diethylthiourea | Simple thiourea | Commonly used as a reagent in organic synthesis |
This table illustrates how structural modifications can optimize the biological efficacy of thioureas.
Study 1: Antimicrobial Efficacy
A study focusing on the antimicrobial properties of various thioureas found that compounds with a benzodioxole moiety exhibited enhanced activity against Gram-positive bacteria. The lead compound showed an MIC value of 6.25 μg/mL against S. aureus, indicating strong bactericidal properties .
Study 2: Cytotoxicity Assessment
In another investigation assessing the cytotoxicity of thiourea derivatives against cancer cell lines, it was found that many compounds were non-toxic at concentrations below 10 μM. This suggests a favorable therapeutic index for potential anticancer applications .
Properties
IUPAC Name |
(2,2-difluoro-1,3-benzodioxol-5-yl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O2S/c9-8(10)13-5-2-1-4(12-7(11)15)3-6(5)14-8/h1-3H,(H3,11,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOWUHDCJYQKEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)N)OC(O2)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501250762 | |
Record name | N-(2,2-Difluoro-1,3-benzodioxol-5-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501250762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152583-24-8 | |
Record name | N-(2,2-Difluoro-1,3-benzodioxol-5-yl)thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1152583-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,2-Difluoro-1,3-benzodioxol-5-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501250762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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